5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its unique pentacyclic aromatic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole typically involves Suzuki polycondensation reactions. One common method includes the reaction of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with various diboronic acids, such as 2,5-thiophene diboronic acid, 2,5-bis(hexyloxy)phenyl-1,4-diboronic acid, and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: It can be polymerized to form copolyarylenes, enhancing its applicability in electronic devices.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different oxidation states.
Scientific Research Applications
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolyarylenes and other polymers for electronic applications.
Biology: Potential use in the development of biosensors due to its electrochemical properties.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways. Its extended π-conjugated system allows for efficient charge transport and light absorption, making it suitable for optoelectronic applications. The compound’s ability to form charge-transfer complexes and its high thermal stability contribute to its effectiveness in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: The parent compound with similar electronic properties but without the bromine substituents.
5,11-Dihydroindolo[3,2-b]carbazole: A reduced form with different reactivity.
6,12-Diarylindolo[3,2-b]carbazole: Variants with different aryl groups, affecting their electronic properties.
Uniqueness
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole stands out due to its specific bromine substituents, which enhance its reactivity and allow for further functionalization. This makes it a versatile building block for the synthesis of advanced materials with tailored properties for specific applications .
Properties
IUPAC Name |
5,11-bis(4-bromophenyl)indolo[3,2-b]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br2N2/c31-19-9-13-21(14-10-19)33-27-7-3-1-5-23(27)25-17-30-26(18-29(25)33)24-6-2-4-8-28(24)34(30)22-15-11-20(32)12-16-22/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZINPGRQRTDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2C5=CC=C(C=C5)Br)C6=CC=CC=C6N4C7=CC=C(C=C7)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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